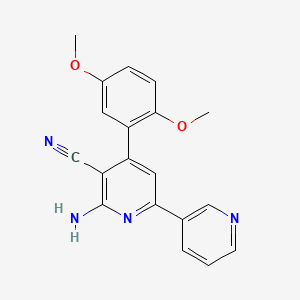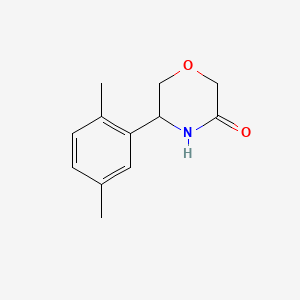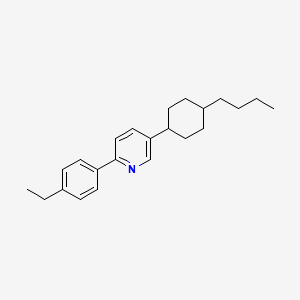![molecular formula C13H12BrN5O B14175167 2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14175167.png)
2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- is a compound that belongs to the class of pyrrolo[2,3-b]pyridine derivatives. These compounds are known for their potential biological activities, particularly as inhibitors of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in various cellular processes, including cell proliferation, differentiation, and migration. Abnormal activation of FGFR signaling pathways is associated with the progression of several cancers .
Méthodes De Préparation
The synthesis of 2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves multiple stepsThe reaction conditions typically involve the use of reagents such as bromine and ethyl alcohol under controlled temperatures and pressures . Industrial production methods may involve optimization of these reaction conditions to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyridine N-oxides, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of FGFR inhibitors.
Biology: The compound is studied for its potential to inhibit FGFR signaling pathways, which are implicated in various cancers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for cancer treatment, given its ability to inhibit FGFRs.
Industry: The compound may be used in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of 2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- involves the inhibition of FGFRs. FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors, undergo dimerization and autophosphorylation. This activation triggers downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which regulate cell proliferation, differentiation, and survival. By inhibiting FGFRs, the compound can disrupt these signaling pathways, thereby inhibiting cancer cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- include other pyrrolo[2,3-b]pyridine derivatives such as:
2-Pyrimidinamine, 4-(5-bromo-1H-indol-3-yl)-: Known for its biological activity as an FGFR inhibitor.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds also exhibit potent FGFR inhibitory activity and are being studied for their potential in cancer therapy.
The uniqueness of 2-Pyrimidinamine, 4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)- lies in its specific substituents, which may confer distinct biological activities and pharmacokinetic properties compared to other similar compounds .
Propriétés
Formule moléculaire |
C13H12BrN5O |
|---|---|
Poids moléculaire |
334.17 g/mol |
Nom IUPAC |
4-(6-bromo-4-ethoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C13H12BrN5O/c1-2-20-9-5-10(14)19-12-11(9)7(6-17-12)8-3-4-16-13(15)18-8/h3-6H,2H2,1H3,(H,17,19)(H2,15,16,18) |
Clé InChI |
YLHPUHICFOHSSK-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=NC2=C1C(=CN2)C3=NC(=NC=C3)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Octadec-9-enyl-3-[[2-[(octadec-9-enylcarbamoylamino)methyl]phenyl]methyl]urea](/img/structure/B14175089.png)
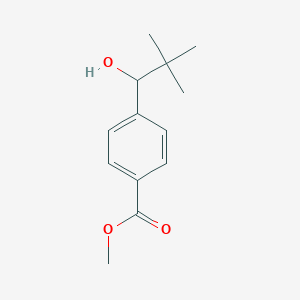

![1-(2-chlorobenzyl)-3-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B14175109.png)
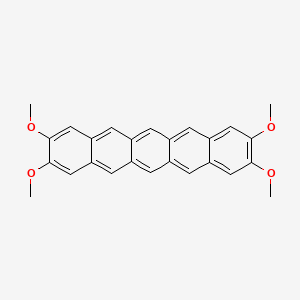
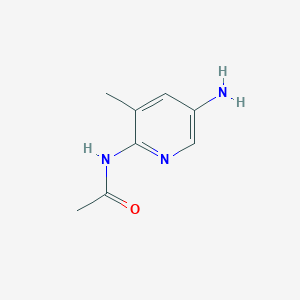
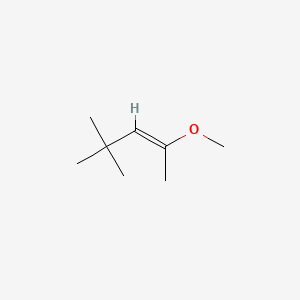

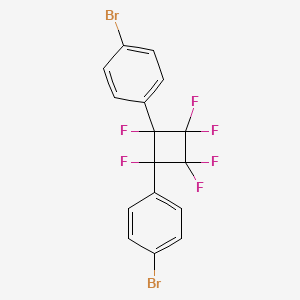
![1H-Pyrrolo[2,3-b]pyridine, 2-cyclopropyl-5-fluoro-, 7-oxide](/img/structure/B14175152.png)
